![molecular formula C10H23NOSi B2587777 3-{[(Terc-butildimetilsilil)oxi]metil}azetidina CAS No. 1681019-72-6](/img/structure/B2587777.png)
3-{[(Terc-butildimetilsilil)oxi]metil}azetidina
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Role as a Pharmaceutical Intermediate
3-{[(Tert-butyldimethylsilyl)oxy]methyl}azetidine is often utilized as an intermediate in the synthesis of various bioactive compounds. Its structure allows for the introduction of diverse functional groups, making it a versatile building block in drug design. For instance, it has been incorporated into the synthesis of phthalazinone derivatives, which are being studied for their potential as inhibitors of poly(ADP-ribose) polymerase (PARP), a target in cancer therapy, particularly for BRCA1 and BRCA2 mutation-related cancers .
Inhibition of Cancer Cell Proliferation
Research indicates that derivatives of 3-{[(Tert-butyldimethylsilyl)oxy]methyl}azetidine exhibit significant anti-cancer activity. For example, compounds derived from this azetidine have shown efficacy against triple-negative breast cancer cells by inhibiting PARP activity, which is crucial for DNA repair mechanisms in cancer cells . The development of these compounds is particularly relevant given the increasing incidence of cancers associated with BRCA mutations.
Synthesis of Functionalized Azetidines
The compound serves as a precursor in the synthesis of functionalized azetidines through various chemical reactions. The tert-butyldimethylsilyl (TBDMS) group provides stability and protection during synthetic transformations, allowing for selective reactions that can yield complex structures . This capability is essential in the development of libraries of azetidine-based pharmaceuticals.
Green Chemistry Approaches
Recent studies have explored the use of 3-{[(Tert-butyldimethylsilyl)oxy]methyl}azetidine in green chemistry contexts, focusing on its application in sustainable synthetic pathways that minimize waste and utilize environmentally friendly reagents . The compound's reactivity and stability under mild conditions make it suitable for such applications.
Development of PARP Inhibitors
A notable case study involves the synthesis of 3-(3-(((tert-butyldimethylsilyl)oxy)methyl)azetidine-1-carbonyl)-4-fluorobenzaldehyde, which has been characterized for its potent PARP inhibitory activity . This compound was synthesized through a multi-step process involving the functionalization of the azetidine ring, demonstrating the utility of 3-{[(Tert-butyldimethylsilyl)oxy]methyl}azetidine as a versatile intermediate.
Efficacy Against Hematological Malignancies
Another significant study evaluated the efficacy of azetidine derivatives in treating hematological malignancies. The results indicated that these compounds could inhibit cell proliferation in various leukemia cell lines, showcasing their potential therapeutic applications beyond solid tumors .
Comparative Data Table
Application Area | Specific Use Case | Outcome/Findings |
---|---|---|
Medicinal Chemistry | Synthesis of PARP inhibitors | Effective against BRCA mutation-related cancers |
Synthetic Methodologies | Precursor for functionalized azetidines | Enables diverse pharmaceutical library development |
Green Chemistry | Sustainable synthesis pathways | Reduced environmental impact |
Cancer Treatment | Efficacy against triple-negative breast cancer | Significant inhibition observed |
Hematological Malignancies | Inhibition studies on leukemia cell lines | Comparable potency to existing therapies |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Tert-butyldimethylsilyl)oxy]methyl}azetidine typically involves the reaction of azetidine with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether . The general reaction scheme is as follows:
Azetidine+Tert-butyldimethylsilyl chloride→3-[(Tert-butyldimethylsilyl)oxy]methylazetidine
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-{[(Tert-butyldimethylsilyl)oxy]methyl}azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler amines or alcohols.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Mecanismo De Acción
The mechanism of action of 3-{[(Tert-butyldimethylsilyl)oxy]methyl}azetidine involves its reactivity as a silyl ether. The tert-butyldimethylsilyl group provides steric protection, making the compound stable under various conditions. This stability allows it to participate in selective reactions, targeting specific molecular pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 3-{[(Trimethylsilyl)oxy]methyl}azetidine
- 3-{[(Triisopropylsilyl)oxy]methyl}azetidine
- 3-{[(Tert-butyldiphenylsilyl)oxy]methyl}azetidine
Uniqueness
3-{[(Tert-butyldimethylsilyl)oxy]methyl}azetidine is unique due to its tert-butyldimethylsilyl group, which provides a balance of steric protection and reactivity. This makes it particularly useful in selective reactions where other silyl ethers might be too reactive or too bulky .
Actividad Biológica
3-{[(Tert-butyldimethylsilyl)oxy]methyl}azetidine is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article synthesizes available research findings regarding its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
3-{[(Tert-butyldimethylsilyl)oxy]methyl}azetidine is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group, which enhances the stability and solubility of the compound. The general structure can be represented as follows:
The biological activity of 3-{[(Tert-butyldimethylsilyl)oxy]methyl}azetidine is primarily linked to its role as a PARP (Poly ADP-ribose polymerase) inhibitor . PARP enzymes are crucial for DNA repair mechanisms, especially in cancer cells with BRCA1 or BRCA2 mutations. By inhibiting PARP activity, this compound can induce apoptosis in cancer cells, making it a potential therapeutic agent for treating certain types of cancers, including triple-negative breast cancer (TNBC) .
Biological Activity Overview
The biological activity of 3-{[(Tert-butyldimethylsilyl)oxy]methyl}azetidine can be summarized as follows:
- Anticancer Activity : Demonstrated efficacy in inhibiting cell proliferation in various cancer cell lines.
- Mechanism : Induces apoptosis through the inhibition of DNA repair pathways.
- Selectivity : Shows preferential activity against cancer cells with specific genetic mutations.
Antiproliferative Effects
Recent studies have evaluated the antiproliferative effects of 3-{[(Tert-butyldimethylsilyl)oxy]methyl}azetidine in vitro. For instance, in MCF-7 breast cancer cells, compounds similar to this azetidine derivative exhibited IC50 values ranging from 10 to 33 nM, indicating significant potency against these cancer cells .
Compound | Cell Line | IC50 (nM) |
---|---|---|
3-{[(TBDMS)O]Methyl}azetidine | MCF-7 | 10-33 |
Related compounds | MDA-MB-231 | 23-33 |
Mechanistic Insights
The mechanism underlying the anticancer properties involves the inhibition of tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis. Flow cytometry analyses revealed that treatment with this compound resulted in G2/M phase arrest and increased levels of apoptotic markers .
Pharmacokinetics and Safety Profile
In terms of pharmacokinetics, studies have shown that compounds with similar structures exhibit favorable stability under various conditions (acidic, alkaline, oxidative). This stability suggests potential for oral bioavailability and therapeutic use .
Propiedades
IUPAC Name |
azetidin-3-ylmethoxy-tert-butyl-dimethylsilane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NOSi/c1-10(2,3)13(4,5)12-8-9-6-11-7-9/h9,11H,6-8H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQLOBVJJPWUNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CNC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NOSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1681019-72-6 | |
Record name | 3-{[(tert-butyldimethylsilyl)oxy]methyl}azetidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.